

An In-depth Technical Guide to 5-Propargylfurfuryl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Propargylfurfuryl alcohol

Cat. No.: B15211462

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Disclaimer: **5-Propargylfurfuryl alcohol**, also known by its IUPAC name (5-(prop-2-yn-1-yl)furan-2-yl)methanol, is a specialty chemical for research and development purposes. As of the compilation of this guide, a specific CAS number has not been assigned to this compound in major chemical databases. The information presented herein is a consolidation of data from structurally related compounds, predictive models, and general principles of organic chemistry. All personnel handling this substance should exercise caution and adhere to strict laboratory safety protocols.

Introduction

5-Propargylfurfuryl alcohol is a unique bifunctional organic molecule that incorporates both a furan ring, a common scaffold in medicinal chemistry, and a terminal alkyne group, which is highly versatile for further chemical modifications. The furan moiety is an electron-rich aromatic heterocycle present in numerous biologically active compounds, contributing to a range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.^{[1][2][3][4][5]} The propargyl group provides a reactive handle for various coupling reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions, making it an invaluable building block in the synthesis of complex molecules and pharmaceutical intermediates.

This technical guide provides a comprehensive overview of **5-propargylfurfuryl alcohol**, including its estimated physicochemical properties, a detailed experimental protocol for its

synthesis, and safety considerations based on its structural components. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and organic synthesis.

Physicochemical Properties

Due to the absence of a dedicated CAS number and extensive experimental data for **5-propargylfurfuryl alcohol**, its properties are estimated based on the well-characterized analogous compounds: furfuryl alcohol and propargyl alcohol.

Table 1: Estimated Physicochemical Properties of **5-Propargylfurfuryl Alcohol**

Property	Estimated Value	Rationale and Notes
IUPAC Name	(5-(prop-2-yn-1-yl)furan-2-yl)methanol	-
PubChem CID	3014190	-
Molecular Formula	C ₈ H ₈ O ₂	-
Molecular Weight	136.15 g/mol	-
Appearance	Colorless to pale yellow liquid	Based on furfuryl alcohol, which is a colorless liquid that can darken with age or exposure to light. [6] [7] [8] [9]
Boiling Point	> 170 °C	Expected to be higher than furfuryl alcohol (170 °C) due to increased molecular weight. [7]
Melting Point	< -29 °C	Likely to be a liquid at room temperature, similar to furfuryl alcohol (-29 °C) and propargyl alcohol (-51 to -48 °C). [7] [10]
Solubility	Miscible with water and common organic solvents	The hydroxyl group and furan oxygen are expected to confer good solubility in polar solvents. [7] [10]
Density	~1.1 g/cm ³	Expected to be slightly less dense than furfuryl alcohol (1.128 g/cm ³) but denser than propargyl alcohol (0.9715 g/cm ³). [7] [10]

Table 2: Comparative Physicochemical Properties of Analogous Compounds

Property	Furfuryl Alcohol	Propargyl Alcohol
CAS Number	98-00-0	107-19-7
Molecular Formula	C ₅ H ₆ O ₂	C ₃ H ₄ O
Molecular Weight	98.10 g/mol	56.06 g/mol
Boiling Point	170 °C	114-115 °C[10]
Melting Point	-29 °C	-51 to -48 °C[10]
Flash Point	65 °C	33 °C
Density	1.128 g/cm ³	0.9715 g/cm ³ [10]
Solubility in Water	Miscible	Miscible[10]

Experimental Protocols

3.1. Synthesis of 5-Propargylfurfuryl Alcohol

A plausible synthetic route to **5-propargylfurfuryl alcohol** involves the propargylation of a suitable 5-substituted furan derivative. A common starting material for the synthesis of 5-substituted furfuryl alcohols is 5-hydroxymethylfurfural, which can be selectively reduced. An alternative approach, detailed below, involves the direct propargylation of a protected furfuryl alcohol.

Reaction Scheme:

- **Protection of Furfuryl Alcohol:** The hydroxyl group of furfuryl alcohol is protected to prevent side reactions during the subsequent lithiation and propargylation steps. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
- **Lithiation of the Furan Ring:** The protected furfuryl alcohol is treated with a strong base, such as n-butyllithium, to deprotonate the C5 position of the furan ring, which is the most acidic proton.
- **Propargylation:** The resulting lithiated furan is then reacted with propargyl bromide to introduce the propargyl group at the C5 position.

- Deprotection: The TBDMS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product, **5-propargylfurfuryl alcohol**.

Detailed Methodology:

- Step 1: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)furan
 - To a solution of furfuryl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the protected alcohol.
- Step 2: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)-5-(prop-2-yn-1-yl)furan
 - Dissolve the protected furfuryl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
 - Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir at -78 °C for 1 hour.
 - Add propargyl bromide (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

- Extract the mixture with diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate).
- Step 3: Synthesis of (5-(prop-2-yn-1-yl)furan-2-yl)methanol (**5-Propargylfurfuryl alcohol**)
 - Dissolve the silyl-protected propargylated furan (1.0 eq) in THF.
 - Add tetrabutylammonium fluoride (TBAF, 1.2 eq, as a 1 M solution in THF) and stir at room temperature for 2-4 hours.
 - Monitor the deprotection by TLC.
 - Once complete, concentrate the reaction mixture under reduced pressure.
 - Redissolve the residue in ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Safety and Handling

Given the lack of specific toxicology data for **5-propargylfurfuryl alcohol**, a conservative approach to safety and handling is imperative. The safety profile should be assumed to be a composite of the hazards associated with furfuryl alcohol and propargyl alcohol.

Table 3: Summary of Hazards for Analogous Compounds

Hazard	Furfuryl Alcohol	Propargyl Alcohol
GHS Pictograms	Toxic, Health Hazard, Irritant	Flammable, Corrosive, Toxic, Health Hazard, Environmentally Hazardous
Hazard Statements	Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. [11] [12]	Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects. [13]
Precautionary Statements	Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. [11]	Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, eye, and face protection. In case of fire, use appropriate media for extinction. [14]

Recommended Handling Procedures:

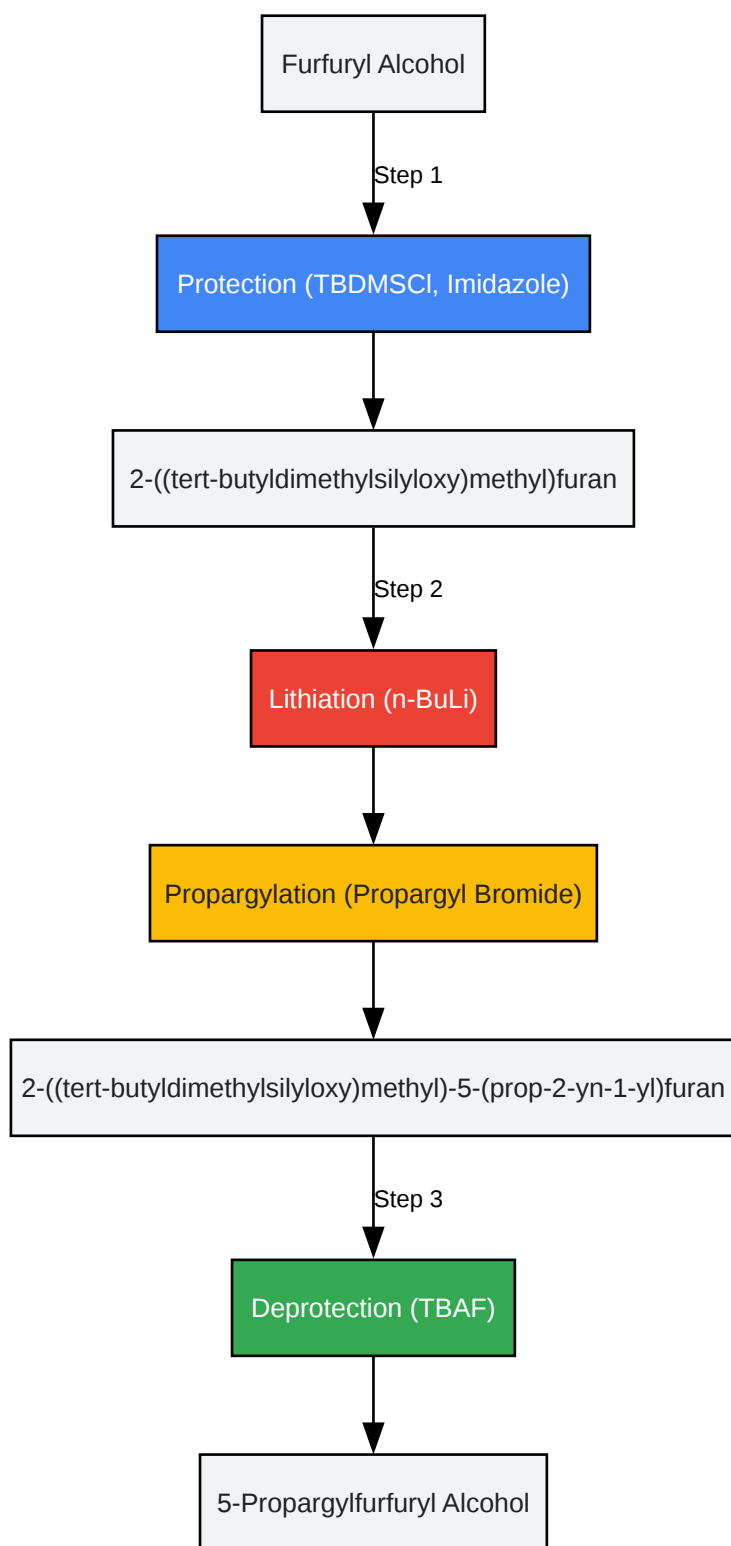
- Engineering Controls: Handle **5-propargylfurfuryl alcohol** in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.
- Fire Safety: Keep away from ignition sources. The presence of the propargyl group suggests that it is likely a flammable liquid.[\[14\]](#)
- Toxicology: Assume the compound is toxic via ingestion, inhalation, and dermal contact.[\[11\]](#) [\[15\]](#) Avoid direct contact and inhalation of vapors.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[\[15\]](#)

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **5-propargylfurfuryl alcohol**.

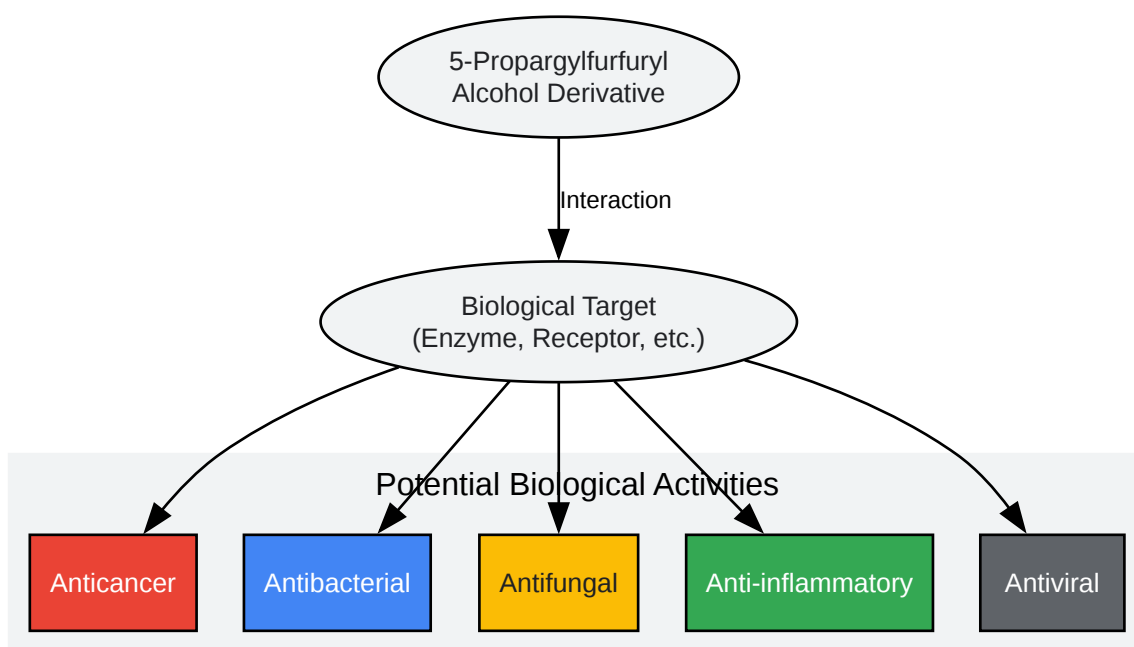


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Caption: Proposed synthetic workflow for **5-propargylfurfuryl alcohol**.

5.2. Role in Drug Discovery

The furan scaffold is a key component in many pharmacologically active molecules. The following diagram illustrates the diverse biological activities associated with furan derivatives, highlighting the potential applications for novel compounds like **5-propargylfurfuryl alcohol**.



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Caption: Potential biological activities of furan-based compounds in drug discovery.

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